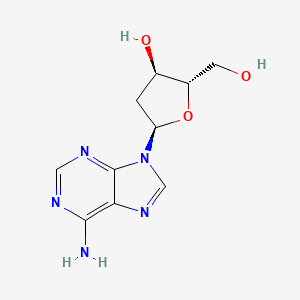

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C5H11Cl2N3 and its molecular weight is 188.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacophore Design for Kinase Inhibitors

Imidazole scaffolds, including tri- and tetra-substituted derivatives, have been identified as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which plays a critical role in the release of pro-inflammatory cytokines. Research has focused on the design, synthesis, and activity studies of these compounds, highlighting the significance of crystal structures of p38 in complex with small organic ligands for the development of highly selective and potent kinase inhibitors (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Immune Response Modifiers

Imidazole derivatives, notably imiquimod, act as immune response modifiers by inducing the local production of cytokines such as IFN-α, -β, and various interleukins. These compounds demonstrate significant immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting their potential as topical agents for treating cutaneous diseases (Syed, T., 2001).

Anticancer Activities of Ruthenium Complexes

Studies on ruthenium compounds, including those incorporating imidazole ligands, have shown promising cytotoxic profiles against various cancer types. These compounds offer advantages over platinum-based complexes due to their reduced toxicity, varied oxidation states, and different mechanisms of action, making them suitable for biological applications (Motswainyana, W. M., & Ajibade, P. A., 2015).

Corrosion Inhibition

Imidazoline and its derivatives serve as effective corrosion inhibitors, particularly in the petroleum industry, due to their environmental friendliness, low toxicity, and cost-effectiveness. The presence of a 5-membered heterocyclic ring enables strong adsorption onto metal surfaces, making them excellent candidates for corrosion protection research (Sriplai, N., & Sombatmankhong, K., 2023).

Synthesis of Nitrogen-Containing Heterocycles

Tandem catalysis involving imidazole derivatives has been explored for the synthesis of various nitrogen-containing heterocycles, underscoring the versatility of imidazole compounds in medicinal chemistry. This review highlights the applications of tandem reactions in developing pharmacologically active heterocycles up to March 2020 (Campos, J. F., & Berteina‐Raboin, S., 2020).

Mécanisme D'action

Target of Action

The primary target of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine, also known as Histamine-Alpha,Alpha,Beta,Beta-D4 2HCL, is likely to be similar to other imidazole-containing compounds . Imidazole compounds are known to interact with a broad range of targets, including enzymes. They are the core of many natural products such as histidine, purine, and histamine .

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They can act as enzyme substrates, providing insights into enzyme specificity.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action may be influenced by the solvent environment.

Propriétés

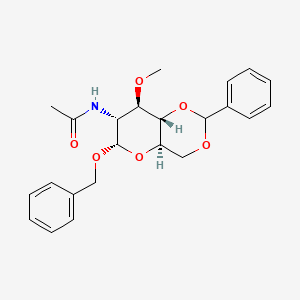

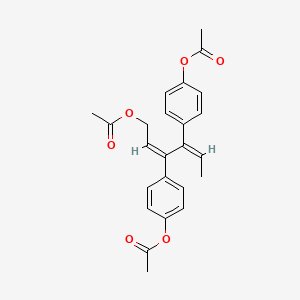

| { "Design of the Synthesis Pathway": "The synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "Deuterated ethylene oxide", "Deuterated ammonia", "Deuterated formaldehyde", "Deuterated hydrogen chloride", "Deuterated sodium hydroxide", "Imidazole" ], "Reaction": [ "Step 1: Synthesis of 2,2,3,3-tetradeuterio-1-hydroxypropylamine by reacting deuterated ethylene oxide with deuterated ammonia in the presence of deuterated hydrogen chloride.", "Step 2: Synthesis of 2,2,3,3-tetradeuterio-1-(1H-imidazol-5-yl)propan-2-ol by reacting 2,2,3,3-tetradeuterio-1-hydroxypropylamine with imidazole in the presence of deuterated formaldehyde.", "Step 3: Synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine by deprotonation of 2,2,3,3-tetradeuterio-1-(1H-imidazol-5-yl)propan-2-ol with deuterated sodium hydroxide." ] } | |

Numéro CAS |

344299-48-5 |

Formule moléculaire |

C5H11Cl2N3 |

Poids moléculaire |

188.09 g/mol |

Nom IUPAC |

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H/i1D2,2D2;; |

Clé InChI |

PPZMYIBUHIPZOS-RIZDZYNXSA-N |

SMILES isomérique |

[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N.Cl.Cl |

SMILES |

C1=C(NC=N1)CCN |

SMILES canonique |

C1=C(NC=N1)CCN.Cl.Cl |

Synonymes |

1H-Imidazole-4-ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethylamine-d4 Dihydrochloride; 4-[2-Amino(ethyl-d4)]imidazole Dihydrochloride; Ceplene-d4; Histamine-d4 Chloride; Histamine-d4 Dichlo |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)

![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)

![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)